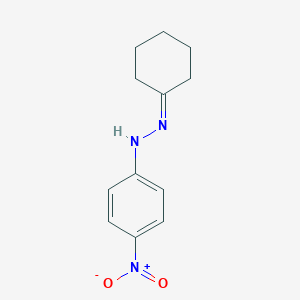

Cyclohexanone p-nitrophenyl hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanone p-nitrophenyl hydrazone (CNPH) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is synthesized from cyclohexanone and p-nitrophenyl hydrazine. CNPH is a versatile compound that has a wide range of applications in various fields of research.

Applications De Recherche Scientifique

Cyclohexanone p-nitrophenyl hydrazone has a wide range of applications in scientific research. It is widely used as a reagent for the detection and quantification of carbonyl compounds in various samples such as food, water, and air. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form yellow-colored complexes that can be easily detected by UV-Vis spectroscopy. Cyclohexanone p-nitrophenyl hydrazone is also used as a reagent for the determination of aldehydes and ketones in biological samples such as blood and urine.

Mécanisme D'action

The mechanism of action of Cyclohexanone p-nitrophenyl hydrazone is based on its ability to react with carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form a yellow-colored complex that absorbs light in the UV-Vis region. The intensity of the absorbance is proportional to the concentration of carbonyl compounds in the sample. The reaction is reversible, and the complex can be dissociated by heating or by the addition of a reducing agent such as sodium sulfite.

Effets Biochimiques Et Physiologiques

Cyclohexanone p-nitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, it should be handled with care as it is a toxic compound that can cause skin irritation, respiratory problems, and eye damage.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent for the detection and quantification of carbonyl compounds. It is a stable compound that can be stored for a long time without degradation. It is also a relatively inexpensive reagent that can be easily synthesized in the laboratory. However, Cyclohexanone p-nitrophenyl hydrazone has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also not suitable for the detection of carbonyl compounds that do not react with hydrazones.

Orientations Futures

There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research. One potential application is the development of new methods for the detection and quantification of carbonyl compounds in complex matrices such as soil and sediment. Another potential application is the use of Cyclohexanone p-nitrophenyl hydrazone as a reagent for the determination of carbonyl compounds in biological samples such as saliva and sweat. Finally, the development of new derivatives of Cyclohexanone p-nitrophenyl hydrazone with improved sensitivity and selectivity for carbonyl compounds is also an interesting research direction.

Conclusion

In conclusion, Cyclohexanone p-nitrophenyl hydrazone is a versatile compound that has a wide range of applications in scientific research. It is synthesized from cyclohexanone and p-nitrophenyl hydrazine and is used as a reagent for the detection and quantification of carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent, but also has some limitations. There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research, including the development of new methods for the detection and quantification of carbonyl compounds in complex matrices and the development of new derivatives with improved sensitivity and selectivity.

Méthodes De Synthèse

Cyclohexanone p-nitrophenyl hydrazone is synthesized by the reaction of cyclohexanone and p-nitrophenyl hydrazine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic acid. The product is then purified by recrystallization from ethanol or other solvents. The yield of Cyclohexanone p-nitrophenyl hydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.

Propriétés

Numéro CAS |

1919-96-6 |

|---|---|

Nom du produit |

Cyclohexanone p-nitrophenyl hydrazone |

Formule moléculaire |

C12H15N3O2 |

Poids moléculaire |

233.27 g/mol |

Nom IUPAC |

N-(cyclohexylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |

Clé InChI |

NCXJXQHKNOCCOV-UHFFFAOYSA-N |

SMILES |

C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |

SMILES canonique |

C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |

Pictogrammes |

Irritant |

Synonymes |

Cyclohexanone p-nitrophenyl hydrazone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)

![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)